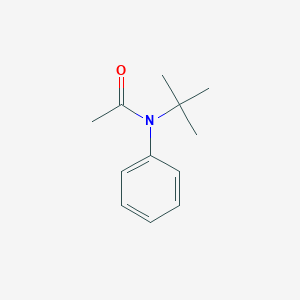![molecular formula C11H11ClN4OS B261612 N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide, also known as CBTA, is a compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide is not fully understood. However, it is believed to act by inhibiting enzymes involved in cellular processes such as DNA replication and protein synthesis. N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide may also act by inducing oxidative stress and apoptosis in cells.
Biochemical and Physiological Effects:
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to induce apoptosis and inhibit cell proliferation. In bacterial cells, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to disrupt cell membrane integrity and inhibit protein synthesis. In neurological cells, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide in lab experiments is its broad range of potential applications. N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have activity against a variety of cancer cells, bacteria, and fungi. Additionally, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have potential as a treatment for neurological disorders. One limitation of using N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide in lab experiments is its potential toxicity. N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have cytotoxic effects on some cells at high concentrations.
Direcciones Futuras
There are many potential future directions for research on N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide. One area of research could focus on improving the synthesis method to increase the yield and purity of N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide. Another area of research could focus on developing derivatives of N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide with improved activity and reduced toxicity. Additionally, future research could investigate the potential use of N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide in combination with other drugs or therapies for cancer treatment or neurological disorders.
Métodos De Síntesis
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with thiosemicarbazide, followed by the addition of acetic anhydride. Other methods involve the reaction of 4-chlorobenzyl isothiocyanate with hydrazine hydrate, followed by the addition of acetic anhydride. The purity of N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide can be improved through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been studied for its potential use in a variety of scientific research areas, including cancer treatment, antimicrobial activity, and neurological disorders. In cancer research, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In antimicrobial research, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have activity against a variety of bacteria and fungi. In neurological research, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide |
|---|---|
Fórmula molecular |
C11H11ClN4OS |
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
N-[3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]acetamide |
InChI |
InChI=1S/C11H11ClN4OS/c1-7(17)13-10-14-11(16-15-10)18-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,15,16,17) |
Clave InChI |
DZMPPBXUUGHKDE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)
![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)

![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)

![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)
![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
